

Analytical Profiling & Quantification of 2-(2-Bromophenyl)azetidine

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Compound of Interest

Compound Name:	2-(2-Bromophenyl)azetidine Hydrochloride
CAS No.:	1346602-68-3
Cat. No.:	B584709

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Application Note & Method Development Guide

Executive Summary

Target Analyte: 2-(2-Bromophenyl)azetidine (2-BPA) Chemical Class: Strained N-heterocycle (Azetidine) Critical Attribute: High basicity (

) and acid-sensitivity.[1]

This guide addresses the specific analytical challenges of 2-(2-Bromophenyl)azetidine. Unlike stable 5- or 6-membered rings, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1] This creates a dual challenge: (1) Chromatographic Tailing due to strong silanol interactions from the secondary amine, and (2) Chemical Instability where acidic mobile phases can catalyze ring-opening degradation.[1]

This protocol prioritizes High-pH Reversed-Phase Chromatography and Normal-Phase Chiral Separation to ensure robust quantification without artifact generation.[1][2]

Part 1: Chemical Logic & Properties[2][3]

Before initiating wet-lab work, understand the physicochemical behavior that dictates method selection.[1][2]

Property	Value / Characteristic	Analytical Implication
Basicity	(Secondary Amine)	The molecule is positively charged at pH < 9.[1][2] Standard acidic HPLC (pH 2-3) will result in severe peak tailing and retention drift.[1][2]
Stability	Acid-Labile	Prolonged exposure to acidic pH (< 3.0), especially in protic solvents, risks ring opening to acyclic amino-halides.[1] Avoid TFA.
UV Chromophore	Bromophenyl moiety	nm.[1][2] Moderate sensitivity.
Chirality	C2 Stereocenter	Enantiomers () usually have distinct biological activities. Chiral separation is mandatory.[2]
Isotopes	/ (1:1 ratio)	Mass spectra will show a characteristic "twin peak" doublet separated by 2 Da (and).[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocols

Method A: High-pH Reversed-Phase HPLC (Purity & Potency)

Recommended for: Routine QC, reaction monitoring, and stability studies.[1]

Scientific Rationale: Standard silica-based C18 columns degrade at high pH.[2] However, analyzing basic amines at low pH (charged state) causes silanol overloading.[1][2] By using a Hybrid-Ethylsiloxane (H-Bridged) column at pH 10.0, we deprotonate the azetidinium (), rendering it neutral.[1] This eliminates ionic interaction with the stationary phase, resulting in sharp, symmetrical peaks and improved loading capacity.[1]

Protocol Parameters:

- Column: Waters XBridge BEH C18 (mm, 3.5 μ m) or Phenomenex Gemini-NX C18.[1][2]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (), adjusted to pH 10.0 with .
- Mobile Phase B: Acetonitrile (MeCN).[1][2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temp: 35°C.
- Detection: UV-DAD at 265 nm (Reference 360 nm).
- Gradient:

Time (min)	% A (Buffer)	% B (MeCN)	Event
0.0	95	5	Equilibration
2.0	95	5	Injection hold
12.0	10	90	Elution of 2-BPA
15.0	10	90	Wash
15.1	95	5	Re-equilibration

Critical Precaution: Do NOT use Trifluoroacetic acid (TFA) or Formic acid in the diluent.[1][2]
Dissolve samples in 50:50 MeCN:Water (neutral) or MeCN:10mM Ammonium Bicarbonate.[1]
[2]

Method B: Chiral Normal-Phase HPLC (Enantiomeric Excess)

Recommended for: Isomer ratio determination (

vs

).[1]

Scientific Rationale: The 2-bromophenyl group provides steric bulk and

-

interaction sites suitable for polysaccharide-based chiral selectors.[2] We use a basic additive (Diethylamine) to mask non-specific binding sites on the stationary phase.[1][2]

Protocol Parameters:

- Column: Daicel Chiralpak AD-H or Chiralcel OD-H (mm, 5 μ m).[1][2]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]
- Flow Rate: 1.0 mL/min.[2]
- Temp: 25°C.
- Detection: UV at 265 nm.[2]
- Expected Performance:
 - Isomer 1 (
 - or

): ~8-10 min.

- Isomer 2 (

or

): ~12-14 min.

- Resolution (

): > 2.0.

Part 3: LC-MS/MS Quantification (Bioanalysis)

Recommended for: DMPK studies, trace impurity analysis.[1]

Fragmentation Logic: The bromine atom is the key identifier.[2] In MS/MS, the precursor ion

will be a doublet at m/z 212 and 214.[1] The primary fragmentation pathway usually involves the loss of the azetidine ring or deamination.

MRM Transitions:

Precursor ()	Product ()	Dwell (ms)	Collision Energy (eV)	ID Logic
212.0 ()	133.0	50	25	Loss of Azetidine ring + H
214.0 ()	135.0	50	25	Confirmation Ion (Must match 1:1 ratio)
212.0	104.0	50	35	Phenyl fragmentation

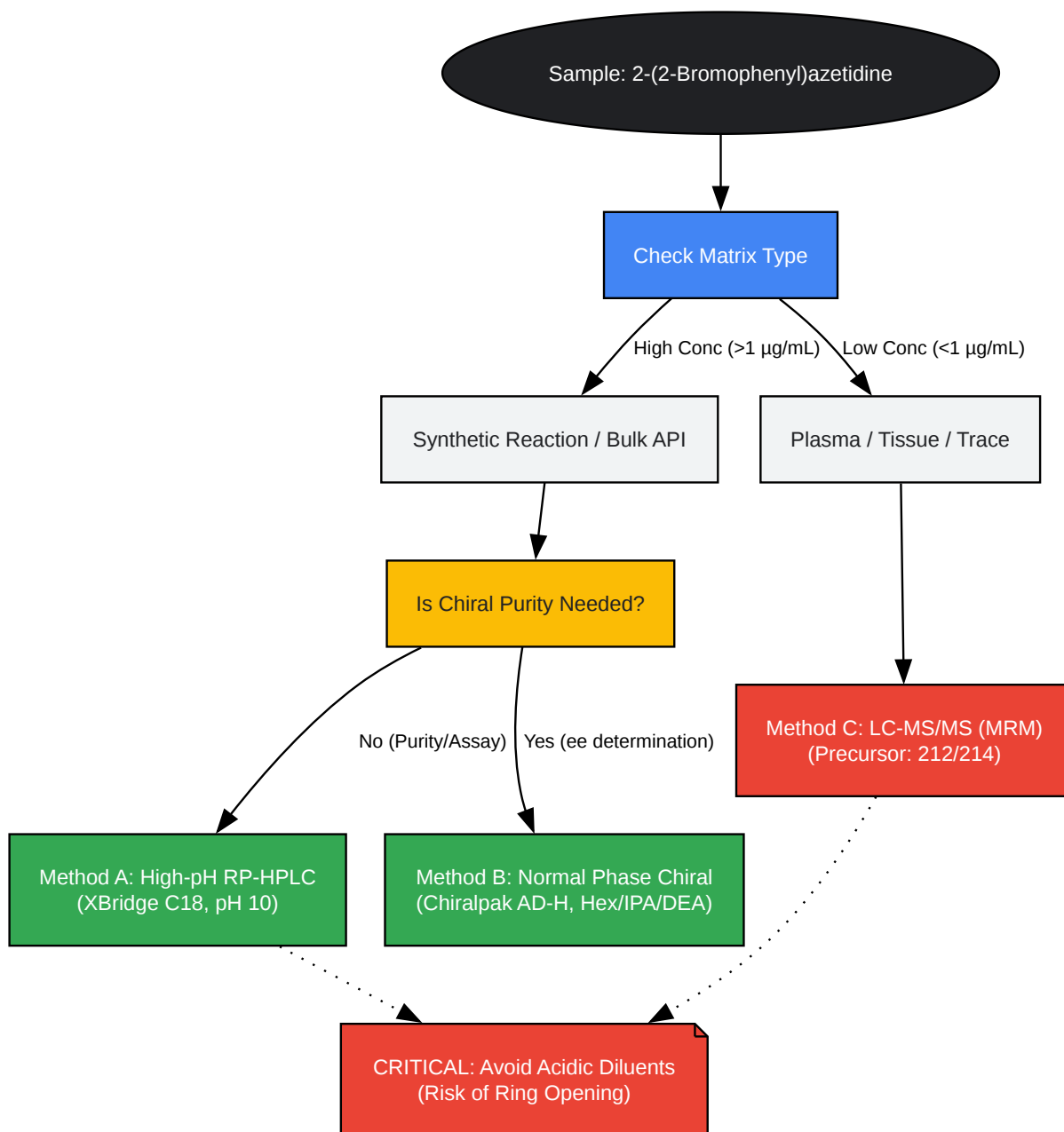
Sample Preparation (Liquid-Liquid Extraction): Due to the high basicity, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.[1]

- Alkalize: Add 50 μL of 1.0 M NaOH to 100 μL plasma/sample ($\text{pH} > 12$). This forces the azetidine into its free-base (uncharged) lipophilic form.[1]
- Extract: Add 600 μL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
- Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.
- Concentrate: Transfer organic layer; evaporate to dryness under .
- Reconstitute: 100 μL Mobile Phase (High pH buffer/MeCN).

Part 4: Visualization of Analytical Workflows

Diagram 1: Method Selection Decision Tree

This logic gate ensures the correct method is applied based on the sample matrix and data requirements.

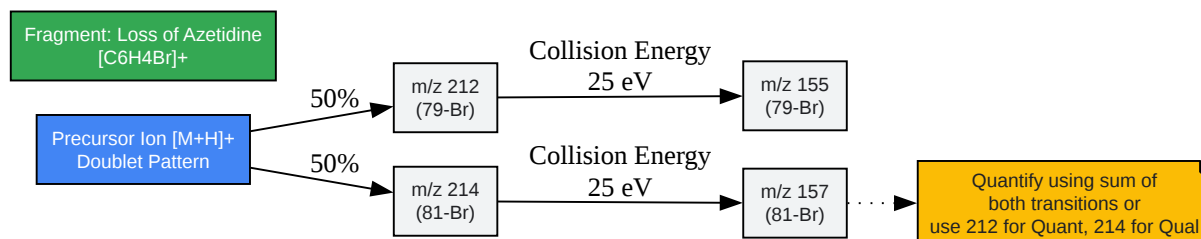


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Caption: Decision tree for selecting the optimal analytical technique based on concentration and stereochemical requirements.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the isotopic signature and fragmentation for MRM development.[2]



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Caption: MS/MS fragmentation pathway highlighting the bromine isotopic doublet essential for specificity.

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